
Eupatundin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupatundin is a sesquiterpene lactone.
Applications De Recherche Scientifique
Cross-linking/mass spectrometry:
- This technique, a significant development in proteomics, could be relevant to studying Eupatundin's structural properties or interactions with other molecules (Rappsilber, 2012).
EuPA Education Committee's Role in Proteomics:
- The European Proteomics Association's (EuPA) Education Committee focuses on enhancing the quality of proteomics knowledge, which could be relevant for researchers studying this compound (James, Corthals, & Gil, 2006).
Redox Biology in Diseases:
- Insights into redox biology and reactive oxygen species, as discussed in EU-ROS consortium, might be pertinent if this compound has implications in oxidative stress-related diseases (Egea et al., 2017).
Open Access in Scientific Research:
- The shift towards open access in research, as discussed in EURAPA's transition, could influence the dissemination of studies related to this compound (Netz & Zijlstra, 2015).
EuPA Biobank Initiative:
- The EuPA Biobank Initiative, focusing on improving the quality of sample collections, could be relevant if biobanking practices are used in this compound research (Wheelock, Paulson, & Litton, 2015).
EuPA's Role in Networking and Education:
- EuPA's efforts in networking scientists and providing educational programs can support researchers in fields related to this compound (Dunn et al., 2008).
Participatory Science and Public Understanding:
- Engaging the public in scientific research and understanding, as explored by Haywood and Besley (2014), can be beneficial for communicating the significance of this compound research to a broader audience (Haywood & Besley, 2014).
EuPA's Inauguration and Objectives:
- EuPA's inauguration and its objectives to promote proteomic activities could be relevant for the research community interested in this compound (Kleinhammerand & Corthals, 2005).
Propriétés
Numéro CAS |
20071-53-8 |
|---|---|
Formule moléculaire |
C20H24O7 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[(1R,2S,6R,7R,10R,11S,12R,14R)-1,11-dihydroxy-14-methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-6-8(2)17(22)25-11-7-9(3)13-14(21)16-19(5,27-16)20(13,24)15-12(11)10(4)18(23)26-15/h6,11-16,21,24H,3-4,7H2,1-2,5H3/b8-6-/t11-,12-,13-,14+,15+,16-,19-,20-/m1/s1 |
Clé InChI |
NFHWFFQENCGSQZ-VAGPNBDPSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1CC(=C)[C@@H]2[C@@H]([C@@H]3[C@]([C@@]2([C@@H]4[C@@H]1C(=C)C(=O)O4)O)(O3)C)O |
SMILES |
CC=C(C)C(=O)OC1CC(=C)C2C(C3C(C2(C4C1C(=C)C(=O)O4)O)(O3)C)O |
SMILES canonique |
CC=C(C)C(=O)OC1CC(=C)C2C(C3C(C2(C4C1C(=C)C(=O)O4)O)(O3)C)O |
Autres numéros CAS |
20071-53-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



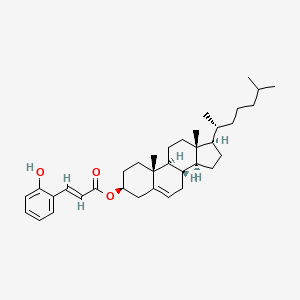

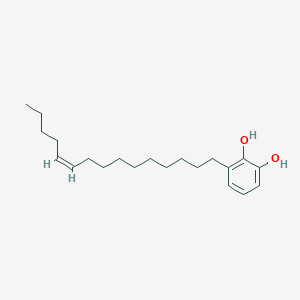

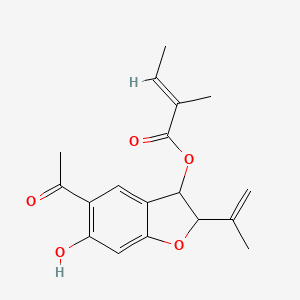
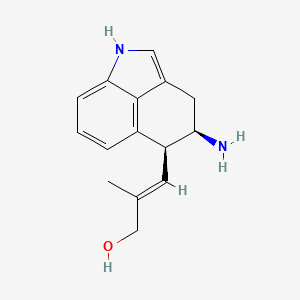


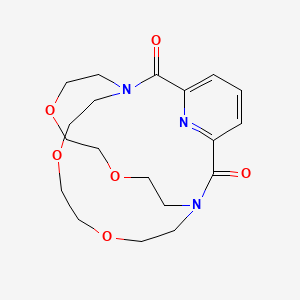
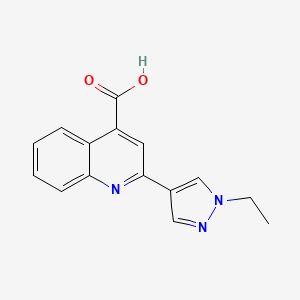
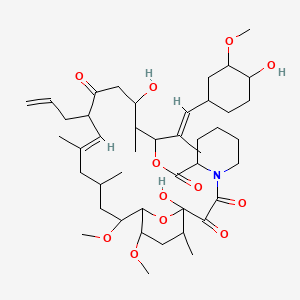
![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)
![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)
